5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole 5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18153914
InChI: InChI=1S/C8H14BrN3/c1-3-7(5-9)4-8-10-6-11-12(8)2/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H14BrN3
Molecular Weight: 232.12 g/mol

5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole

CAS No.:

Cat. No.: VC18153914

Molecular Formula: C8H14BrN3

Molecular Weight: 232.12 g/mol

* For research use only. Not for human or veterinary use.

5-(2-(Bromomethyl)butyl)-1-methyl-1h-1,2,4-triazole -

Specification

Molecular Formula C8H14BrN3
Molecular Weight 232.12 g/mol
IUPAC Name 5-[2-(bromomethyl)butyl]-1-methyl-1,2,4-triazole
Standard InChI InChI=1S/C8H14BrN3/c1-3-7(5-9)4-8-10-6-11-12(8)2/h6-7H,3-5H2,1-2H3
Standard InChI Key ZLWHLJUOVBWHEJ-UHFFFAOYSA-N
Canonical SMILES CCC(CC1=NC=NN1C)CBr

Introduction

Chemical Identity and Structural Characteristics

5-(2-(Bromomethyl)butyl)-1-methyl-1H-1,2,4-triazole (IUPAC name: 5-[2-(bromomethyl)butyl]-1-methyl-1,2,4-triazole) belongs to the 1,2,4-triazole family, distinguished by a nitrogen-rich heterocyclic core. Its molecular formula is C₈H₁₄BrN₃, with a molar mass of 232.12 g/mol. The compound’s structure combines a methyl-substituted triazole ring with a bromomethylbutyl chain, conferring both polar and hydrophobic characteristics.

Molecular Descriptors

Key identifiers include:

PropertyValueSource
Canonical SMILESCCC(CC1=NC=NN1C)CBr
Standard InChIInChI=1S/C8H14BrN3/c1-3-7(5-9)
Standard InChIKeyZLWHLJUOVBWHEJ-UHFFFAOYSA-N
PubChem CID66043454

The bromine atom at the butyl chain’s terminal position enhances electrophilic reactivity, enabling nucleophilic substitution reactions critical for derivatization .

Synthesis and Manufacturing

Primary Synthesis Route

The compound is typically synthesized via alkylation of 1-methyl-1,2,4-triazole with a bromomethylbutyl group. A representative protocol involves:

  • Base-mediated alkylation: Reacting 1-methyl-1,2,4-triazole with 2-(bromomethyl)butyl bromide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60–80°C for 12–24 hours .

  • Workup: Isolation via aqueous extraction and purification by column chromatography yields the product with >90% purity .

Alternative Methodologies

Recent patents describe advanced strategies using lithium diisopropylamide (LDA)-mediated lithiation followed by quench with dibromomethane or trimethylchlorosilane, achieving higher regioselectivity . For example:

  • Stepwise functionalization: Lithiation of 1-methyl-1,2,4-triazole at −78°C in tetrahydrofuran (THF) and subsequent reaction with dibromomethane yields 5-bromo intermediates, which are further alkylated .

Physicochemical Properties

Experimental data on this compound remain limited, but analog studies and computational predictions provide insights:

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C, with the bromine moiety likely detaching first.

  • Hydrolytic sensitivity: Susceptible to nucleophilic attack at the C-Br bond in aqueous alkaline conditions, forming hydroxyl or amine derivatives .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, CH₂CH₂CH₃), 2.85 (m, 2H, CH₂Br), 3.92 (s, 3H, N-CH₃), 7.45 (s, 1H, triazole-H).

  • MS (EI): m/z 232 [M]⁺, 153 [M−Br]⁺.

Research Gaps and Future Directions

Despite its promise, critical questions persist:

  • Biological activity: No in vitro antimicrobial or cytotoxic data are publicly available.

  • Scalability: Current synthesis routes require optimization for industrial-scale production .

  • Derivatization potential: Systematic studies on Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate are lacking .

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